

Technical Guide: (5-Chloro-6-fluoropyridin-3-YL)boronic acid

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Compound of Interest

Compound Name: (5-Chloro-6-fluoropyridin-3-YL)boronic acid

Cat. No.: B578514

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CAS Number: 1366482-32-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a halogen-substituted pyridinylboronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a valuable reagent for the construction of complex molecular architectures, particularly in the context of drug discovery. Boronic acids are renowned for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid**, with a focus on detailed experimental protocols and its relevance in contemporary drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** is essential for its effective handling, storage, and application in chemical synthesis. The table below summarizes key quantitative data for this compound.

Property	Value	Reference
CAS Number	1366482-32-7	[1] [2] [3]
Molecular Formula	C ₅ H ₄ BClFNO ₂	[1]
Molecular Weight	175.35 g/mol	[1]
Appearance	White to off-white solid	
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Synthesis

The synthesis of substituted pyridinylboronic acids often involves a halogen-metal exchange followed by borylation. While a specific detailed protocol for the synthesis of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** is not readily available in public literature, a general and widely applicable method for the synthesis of pyridylboronic acids from the corresponding bromopyridine can be adapted. This process typically involves the reaction of the bromopyridine with an organolithium reagent at low temperature to form a lithiated intermediate, which is then quenched with a trialkyl borate to yield the boronic acid after acidic workup.

General Experimental Protocol for the Synthesis of Pyridylboronic Acids

This protocol is based on established methods for the synthesis of similar pyridylboronic acids and can be optimized for the synthesis of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** from a suitable 3-bromo-5-chloro-6-fluoropyridine precursor.

Materials:

- 3-Bromo-5-chloro-6-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate

- Hydrochloric acid (HCl), aqueous solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-6-fluoropyridine (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.
- Extract the aqueous layer with ethyl acetate (3 x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude boronic acid.
- Purify the crude product by recrystallization or column chromatography to afford pure **(5-Chloro-6-fluoropyridin-3-YL)boronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing access to a wide range of biaryl and hetero-biaryl structures that are prevalent in pharmaceutically active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

- **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** (1.2 eq)
- Aryl bromide (1.0 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- 1,4-Dioxane, degassed
- Water, degassed
- Ethyl acetate
- Brine

Procedure:

- To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.^[4]

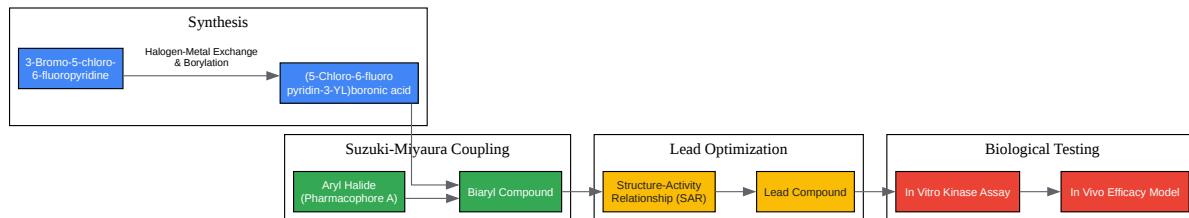
Role in Drug Discovery and Development

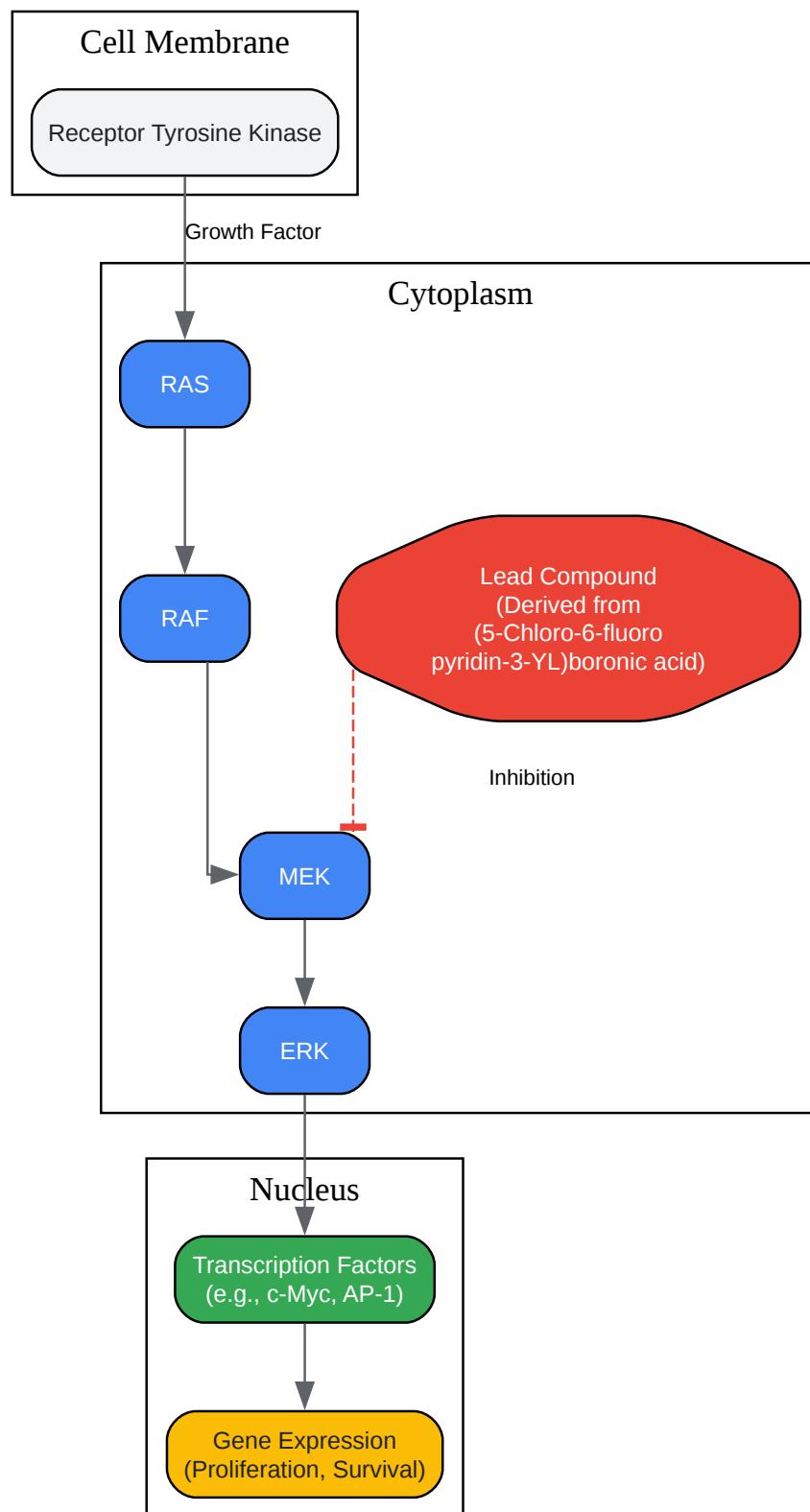
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.^[5] This property has been exploited in the design of enzyme inhibitors. The incorporation of fluorine and chlorine atoms in **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** can further enhance the biological activity and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.

While specific drug development projects utilizing **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** are often proprietary, the pyridinylboronic acid motif is a key component in the synthesis of inhibitors for various biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Illustrative Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical workflow for the use of **(5-Chloro-6-fluoropyridin-3-YL)boronic acid** in a drug discovery context, from initial synthesis to the generation of a lead compound targeting a hypothetical protein kinase.





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